tert-butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate
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Overview
Description
tert-Butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate is an organic compound with the molecular formula C9H17NO2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate can be synthesized through a reaction involving tert-butyl carbamate and an appropriate alkylating agent. One common method involves the reaction of tert-butyl carbamate with 2-methylprop-2-en-1-yl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-Butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during subsequent synthetic steps. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 2-methylprop-2-en-1-yl group.
tert-Butyl ((1-methoxy-2-methylprop-1-en-1-yl)oxy)dimethylsilane: Contains a dimethylsilane group instead of a carbamate group.
Uniqueness
tert-Butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate is unique due to its specific structure, which provides stability and reactivity, making it an ideal protecting group in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .
Properties
CAS No. |
1936305-51-9 |
---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
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